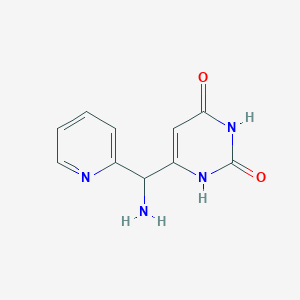
(R)-2-((S)-3-tert-Butoxycarbonylamino-2-oxo-azepan-1-yl)-propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-2-((S)-3-tert-Butoxycarbonylamino-2-oxo-azepan-1-yl)-propionsäure ist eine komplexe organische Verbindung mit potenziellen Anwendungen in verschiedenen Bereichen wie Chemie, Biologie und Medizin. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die eine tert-Butoxycarbonyl- (Boc-) Schutzgruppe, einen Azepanring und eine Propionsäureeinheit umfasst. Das Vorhandensein dieser funktionellen Gruppen macht sie zu einem vielseitigen Molekül für synthetische und Forschungszwecke.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (R)-2-((S)-3-tert-Butoxycarbonylamino-2-oxo-azepan-1-yl)-propionsäure umfasst in der Regel mehrere Schritte, beginnend mit leicht verfügbaren Ausgangsmaterialien. Ein üblicher Syntheseweg umfasst die folgenden Schritte:
Bildung des Azepanrings: Der Azepanring kann durch eine Cyclisierungsreaktion unter Verwendung eines geeigneten Vorläufers, wie z. B. eines Aminosäurederivats, synthetisiert werden.
Einführung der Boc-Schutzgruppe: Die tert-Butoxycarbonyl- (Boc-) Gruppe wird eingeführt, um die Aminfunktionalität zu schützen. Dieser Schritt beinhaltet in der Regel die Reaktion des Amins mit Di-tert-butyl-dicarbonat (Boc2O) in Gegenwart einer Base wie Triethylamin.
Kupplung mit Propionsäure: Der letzte Schritt beinhaltet die Kupplung des Boc-geschützten Azepans mit Propionsäure oder einem Derivat davon unter Verwendung von Kupplungsreagenzien wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) und HOBt (1-Hydroxybenzotriazol).
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Die Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Lösungsmittel und Reaktionszeit, ist entscheidend, um hohe Ausbeuten und Reinheit zu erreichen. Durchflusschemie und automatisierte Syntheseplattformen können eingesetzt werden, um die Effizienz und Skalierbarkeit zu verbessern.
Chemische Reaktionsanalyse
Arten von Reaktionen
(R)-2-((S)-3-tert-Butoxycarbonylamino-2-oxo-azepan-1-yl)-propionsäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen.
Reduktion: Reduktionsreaktionen können unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) durchgeführt werden, um die funktionellen Gruppen zu modifizieren.
Substitution: Nucleophile Substitutionsreaktionen können durchgeführt werden, um bestimmte funktionelle Gruppen durch andere Substituenten zu ersetzen.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid (H2O2), Kaliumpermanganat (KMnO4)
Reduktion: Lithiumaluminiumhydrid (LiAlH4), Natriumborhydrid (NaBH4)
Substitution: Alkylhalogenide, Nucleophile wie Amine oder Thiole
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Carbonsäuren oder Ketonen führen, während die Reduktion zu Alkoholen oder Aminen führen kann.
Wissenschaftliche Forschungsanwendungen
(R)-2-((S)-3-tert-Butoxycarbonylamino-2-oxo-azepan-1-yl)-propionsäure hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in der organischen Synthese verwendet.
Biologie: Untersucht auf seine potenzielle Rolle bei der Enzyminhibition und Proteinmodifikation.
Medizin: Erforscht auf seine potenziellen therapeutischen Anwendungen, einschließlich der Arzneimittelentwicklung und -verabreichung.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von (R)-2-((S)-3-tert-Butoxycarbonylamino-2-oxo-azepan-1-yl)-propionsäure beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen. Die Boc-Gruppe kann unter sauren Bedingungen selektiv entfernt werden, wodurch die aktive Aminfunktionalität freigelegt wird. Dieses Amin kann dann mit Enzymen, Rezeptoren oder anderen Biomolekülen interagieren und zu verschiedenen biologischen Wirkungen führen. Der Azepanring und die Propionsäureeinheit können ebenfalls zur Aktivität der Verbindung beitragen, indem sie ihre Bindungsaffinität und -spezifität beeinflussen.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-((S)-3-((tert-Butoxycarbonyl)amino)-2-oxoazepan-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The Boc protecting group can be selectively removed under acidic conditions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc protecting group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
®-2-((S)-3-((tert-Butoxycarbonyl)amino)-2-oxoazepan-1-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the synthesis of potential therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and specialty materials
Wirkmechanismus
The mechanism of action of ®-2-((S)-3-((tert-Butoxycarbonyl)amino)-2-oxoazepan-1-yl)propanoic acid involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed to expose reactive amine groups, which can then participate in various biochemical pathways. This selective deprotection is crucial in the synthesis of peptides and other biologically active molecules .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(S)-2-(R)-3-tert-Butoxycarbonylamino-2-oxo-azepan-1-yl)-propionsäure: Ein Stereoisomer mit ähnlichen Strukturmerkmalen, aber unterschiedlicher räumlicher Anordnung.
(R)-2-((S)-3-tert-Butoxycarbonylamino-2-oxo-piperidin-1-yl)-propionsäure: Eine Verbindung mit einem Piperidinring anstelle eines Azepanrings.
(R)-2-((S)-3-tert-Butoxycarbonylamino-2-oxo-hexan-1-yl)-propionsäure: Eine Verbindung mit einem Hexanring anstelle eines Azepanrings.
Einzigartigkeit
(R)-2-((S)-3-tert-Butoxycarbonylamino-2-oxo-azepan-1-yl)-propionsäure ist einzigartig aufgrund ihrer spezifischen Kombination aus funktionellen Gruppen und Stereochemie. Das Vorhandensein des Boc-geschützten Amins, des Azepanrings und der Propionsäureeinheit bietet ein eigenes Set an chemischen und biologischen Eigenschaften, das sie von ähnlichen Verbindungen unterscheidet.
Eigenschaften
Molekularformel |
C14H24N2O5 |
|---|---|
Molekulargewicht |
300.35 g/mol |
IUPAC-Name |
(2R)-2-[(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxoazepan-1-yl]propanoic acid |
InChI |
InChI=1S/C14H24N2O5/c1-9(12(18)19)16-8-6-5-7-10(11(16)17)15-13(20)21-14(2,3)4/h9-10H,5-8H2,1-4H3,(H,15,20)(H,18,19)/t9-,10+/m1/s1 |
InChI-Schlüssel |
CAKZYEGRDMPHCV-ZJUUUORDSA-N |
Isomerische SMILES |
C[C@H](C(=O)O)N1CCCC[C@@H](C1=O)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C(=O)O)N1CCCCC(C1=O)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


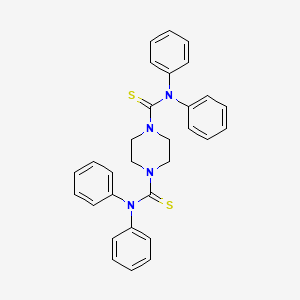
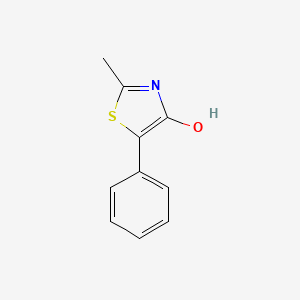


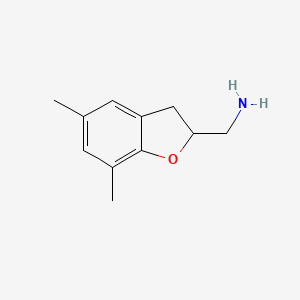
![(3S,3aR,6R,6aR)-6-Hydroxyhexahydrofuro[3,2-b]furan-3-carboxylic acid](/img/structure/B11769411.png)
![2-((2,6-Dichlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11769426.png)

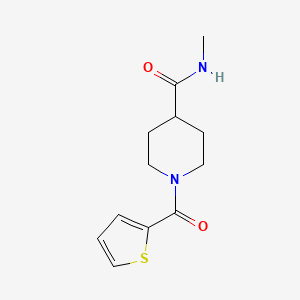
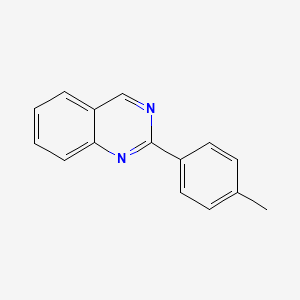
![3-Methyl-4,6-bis(trifluoromethyl)isoxazolo[5,4-b]pyridine](/img/structure/B11769455.png)

![3-Azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B11769484.png)
